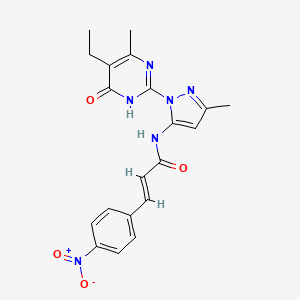
(E)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and receptor interaction properties.
Chemical Structure and Properties
The chemical formula for this compound is C19H20N4O3 with a molecular weight of approximately 356.39 g/mol. The compound features a pyrimidine ring, a pyrazole moiety, and an acrylamide functional group which are known to contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.58 to 2.14 μM/mL, suggesting that variations in structure can enhance biological activity .
| Compound | Bacterial Strain | MIC (μM/mL) |
|---|---|---|
| Compound A | S. aureus | 2.14 |
| Compound B | B. subtilis | 0.58 |
| Compound C | E. coli | 1.10 |
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer potential, often acting as antimetabolites that interfere with nucleic acid synthesis. Studies have shown that compounds similar to this compound inhibit key enzymes involved in DNA replication and repair processes .
A quantitative structure–activity relationship (QSAR) analysis indicated that specific structural features correlate with increased anticancer activity, suggesting that modifications to the pyrimidine core can enhance efficacy against cancer cell lines .
Receptor Interaction
The compound's structural components suggest potential interactions with adenosine receptors, particularly the A2B subtype. Research on related dihydropyrimidinones has shown that modifications at specific positions can yield potent antagonists for these receptors . Such interactions may be crucial for developing therapeutic agents targeting inflammatory conditions.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of pyrimidine derivatives, it was found that the incorporation of nitrophenyl groups significantly enhanced antibacterial activity against Gram-positive bacteria.
- Anticancer Mechanism : A recent investigation into the anticancer mechanisms of pyrimidines revealed that compounds similar to our target compound effectively inhibited DNA polymerase activity in cancer cell lines, leading to apoptosis.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The ability of this compound to modulate such pathways makes it a candidate for further investigation as a potential anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have shown that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death. This opens avenues for developing new antibiotics or antimicrobial agents based on the structural framework of this compound .
Case Study 1: Anticancer Screening
In a recent study, derivatives of the compound were screened against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells. This selective action highlights the compound's potential as a targeted therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against drug-resistant bacterial strains. The findings demonstrated that these compounds could effectively inhibit the growth of resistant strains, suggesting that this compound may serve as a lead structure for new antibiotic development .
特性
IUPAC Name |
(E)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-4-16-13(3)21-20(23-19(16)28)25-17(11-12(2)24-25)22-18(27)10-7-14-5-8-15(9-6-14)26(29)30/h5-11H,4H2,1-3H3,(H,22,27)(H,21,23,28)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQRZWDNJGRCNF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













